Beta-Amyloid (16-22) is a peptide fragment derived from the amyloid precursor protein, specifically comprising the amino acid sequence from positions 16 to 22. This peptide is significant in the study of Alzheimer's disease due to its role in the formation of amyloid plaques, which are characteristic of the disease. The sequence is known as KLVFFAE, where K is lysine, L is leucine, V is valine, F is phenylalanine, A is alanine, and E is glutamic acid. Research indicates that this segment plays a crucial role in the aggregation and fibrillation processes associated with amyloid-beta peptides.
Beta-Amyloid (16-22) is synthesized naturally in the human body through the proteolytic cleavage of amyloid precursor protein. Synthetic versions of this peptide are commonly produced for research purposes using solid-phase peptide synthesis techniques.
Beta-Amyloid (16-22) belongs to the class of amyloid peptides, which are characterized by their ability to misfold and aggregate into fibrillar structures. It is classified under neurotoxic peptides due to its association with neurodegenerative diseases.
Beta-Amyloid (16-22) can be synthesized using solid-phase peptide synthesis, a method that allows for the stepwise assembly of amino acids on a solid support. This technique typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the protection and deprotection of amino groups during synthesis.
Beta-Amyloid (16-22) has been shown to adopt various conformations depending on environmental conditions. In aqueous solution, it tends to form beta-sheet structures and aggregates into fibrils.
The molecular weight of Beta-Amyloid (16-22) is approximately 1,000 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction have revealed that it can form self-assembled nanotubes under specific conditions.
Beta-Amyloid (16-22) participates in several chemical reactions leading to its aggregation:
Molecular dynamics simulations have been employed to study these reactions, providing insights into how environmental factors influence aggregation kinetics.
The mechanism by which Beta-Amyloid (16-22) contributes to neurotoxicity involves its aggregation into insoluble fibrils that disrupt neuronal function and trigger inflammatory responses in surrounding tissues.
Research indicates that aggregation begins with the formation of small oligomers, which then stabilize into larger fibrils through beta-sheet stacking. The presence of metal nanoparticles has been shown to alter this process by affecting peptide conformation and stability.
Beta-Amyloid (16-22) serves as a crucial model compound in Alzheimer’s disease research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: